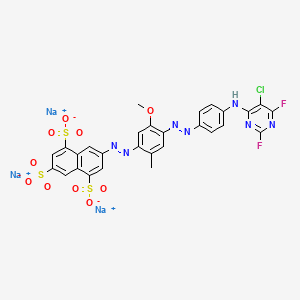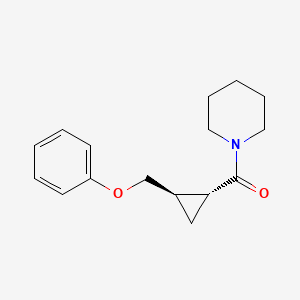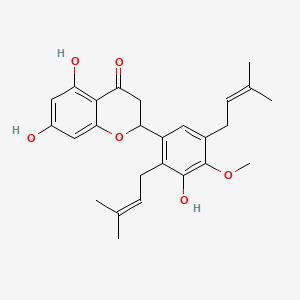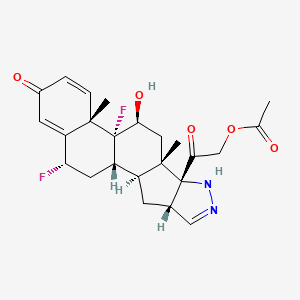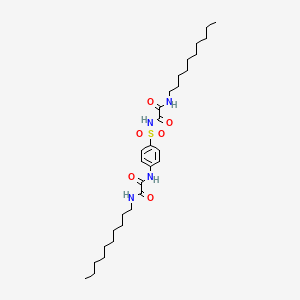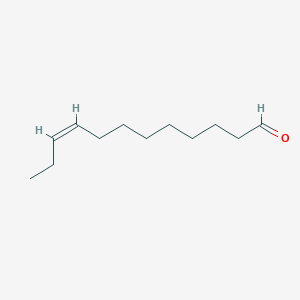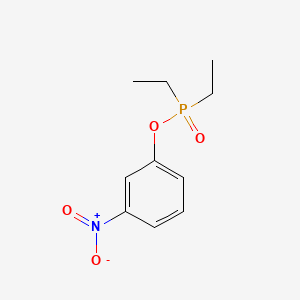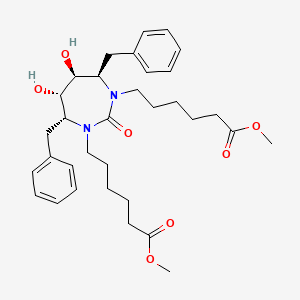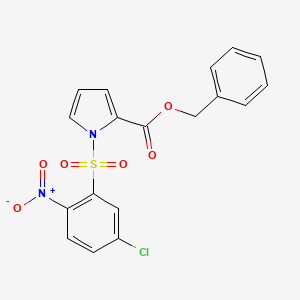
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazoquinolinone family. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications. The structure of this compound includes an imidazole ring fused to a quinoline ring, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazoquinolinone . This method yields high purity and good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative condensation methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and imidazole derivatives, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride involves the inhibition of specific molecular targets, such as kinases involved in DNA damage response pathways . By inhibiting these targets, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: Known for its potent kinase inhibition properties.
1,3-Diazole Derivatives: Exhibits a broad range of biological activities, including antimicrobial and antiviral properties.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
133306-08-8 |
|---|---|
Molekularformel |
C17H22ClN3O |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
5-butyl-1-propylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-3-5-11-20-14-9-7-6-8-13(14)16-15(17(20)21)18-12-19(16)10-4-2;/h6-9,12H,3-5,10-11H2,1-2H3;1H |
InChI-Schlüssel |
CBKSHZQFQLRIMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3CCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



